3-Aminocyclobutanol
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Overview
Description
3-Aminocyclobutanol is a cyclic amino alcohol with the molecular formula C4H9NO It is a small organic compound that consists of a four-membered cyclobutane ring with an amino group and a hydroxyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminocyclobutanol can be synthesized through several methods. One common approach involves the reduction of 3-nitrocyclobutanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime, which is then reduced to this compound using sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitrocyclobutanol. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
3-Aminocyclobutanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-aminocyclobutanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Aminocyclopentanol: A five-membered ring analog with similar chemical properties.
3-Aminocyclohexanol: A six-membered ring analog with different steric and electronic properties.
Uniqueness: 3-Aminocyclobutanol is unique due to its four-membered ring structure, which imparts significant ring strain. This strain influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-aminocyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZCHOYSPEHES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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